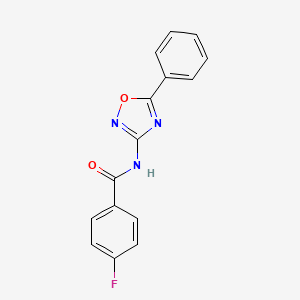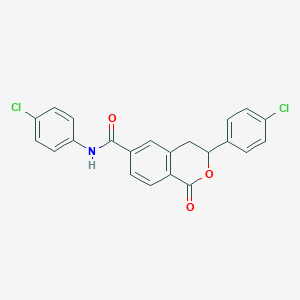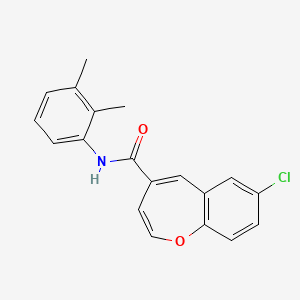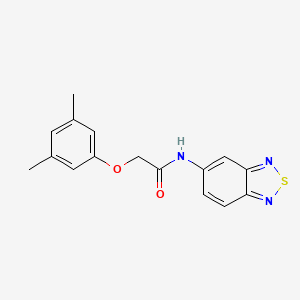
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. . This particular compound features a fluorine atom and a phenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate hydrazide derivatives with carboxylic acids or their derivatives. One common method involves the reaction of benzophenone hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as EDC·HCl and sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as methoxy or tert-butyl groups .
Scientific Research Applications
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:
1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine: This compound also contains an oxadiazole ring and a fluorine atom but has different substituents, leading to distinct biological activities.
1,2,4-oxadiazole linked 5-fluorouracil derivatives: These compounds exhibit significant anticancer activity and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a phenyl group, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C15H10FN3O2 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) |
InChI Key |
GLVGDPADFOXWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11330205.png)
![N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B11330211.png)
![2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11330225.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11330233.png)




![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11330258.png)
![N,N-Diethyl-N-{2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}amine](/img/structure/B11330261.png)

![4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330268.png)

![(5Z)-1-(4-chlorophenyl)-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11330279.png)
